2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
“2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole” is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be formed through cyclization reactions.
Introduction of the Thio Group: The thio group can be introduced via nucleophilic substitution reactions.
Attachment of the 4-Fluorobenzyl Group: This step can be achieved through alkylation reactions.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings (fluorobenzyl and phenylsulfonyl) may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for certain enzymes due to its structural features.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Applications in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of “2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorobenzyl and sulfonyl groups could enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
- 2-((4-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s biological activity and stability.
- Thio Group : The thio group can provide unique reactivity and binding properties.
- Sulfonyl Group : The phenylsulfonyl group can enhance the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S2/c17-14-8-6-13(7-9-14)12-22-16-18-10-11-19(16)23(20,21)15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHYTZCLPUDSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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